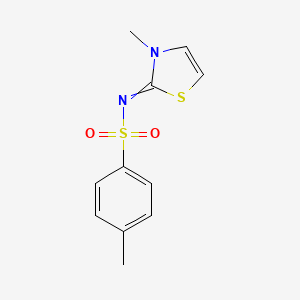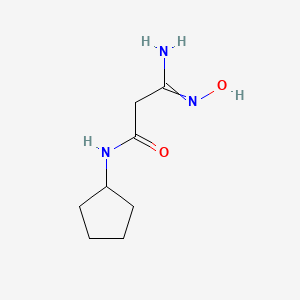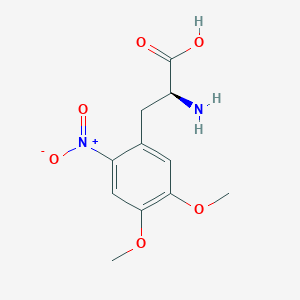![molecular formula C12H11NO3 B11724771 3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is a heterocyclic compound that features a spiro linkage between a naphthalene ring and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro linkage . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalytic amount of p-toluenesulfonic acid to promote the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives and modified oxazolidine rings, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism by which 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro linkage and the presence of both naphthalene and oxazolidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Detailed studies on its binding affinities and molecular interactions are necessary to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one: This compound features a thiazolidine ring instead of an oxazolidine ring.
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidine] hydrochloride: Similar structure but with a hydrochloride salt form.
Uniqueness
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts different chemical and biological properties compared to its thiazolidine counterparts
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
spiro[1,3-oxazolidine-4,3'-2,4-dihydro-1H-naphthalene]-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,15) |
InChIキー |
XLMLWCKRUXEQDD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)


![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)

![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)
![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)


![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
